molecular formula C6H9N3O2S B1600027 2-Hydrazinylbenzenesulfonamide CAS No. 90824-33-2

2-Hydrazinylbenzenesulfonamide

Cat. No. B1600027
CAS RN: 90824-33-2
M. Wt: 187.22 g/mol
InChI Key: CTEZEDIMFASQNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydrazinylbenzenesulfonamide is a chemical compound with the molecular formula C6H9N3O2S . It is also known as 2-Hydrazinylbenzenesulfonamide hydrochloride .


Synthesis Analysis

The synthesis of 2-Hydrazinylbenzenesulfonamide and its derivatives has been reported in several studies. For instance, a series of novel N-arylpyrazole derivatives bearing the sulfonamide moiety were synthesized by the condensation reaction of 1,3-dicarbonyl compounds with 4-hydrazinylbenzenesulfonamide . Another study reported the synthesis of hydrazones, quinazolines, and Schiff bases through various methods including solution-based synthesis, mechanosynthesis, and solid-state melt reactions .


Molecular Structure Analysis

The molecular structure of 2-Hydrazinylbenzenesulfonamide is represented by the formula C6H9N3O2S . It has been studied using various techniques such as X-ray diffraction and IR-ATR methods .


Chemical Reactions Analysis

In terms of chemical reactions, 2-Hydrazinylbenzenesulfonamide has been used in the synthesis of a large number of sulfonamides, some of which have been tested and proven to have antibacterial properties . It has also been used in the synthesis of hydrazones, quinazolines, and Schiff bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Hydrazinylbenzenesulfonamide include a molecular weight of 187.22 g/mol . Other properties such as hydrogen bond donor count and hydrogen bond acceptor count have also been reported .

Scientific Research Applications

Pharmacology: Antibacterial Applications

In pharmacology, sulfonamide derivatives, including 2-Hydrazinylbenzenesulfonamide , are known for their antibacterial properties . They inhibit the synthesis of folic acid in bacteria, which is essential for their growth and reproduction. This mechanism is exploited in the development of antibacterial drugs for treating infections.

Environmental Science: Chemical Property Analysis

The role of 2-Hydrazinylbenzenesulfonamide in environmental science could be significant in understanding the interaction between chemical properties and human exposure to environmental chemicals . Its stable structure could serve as a model compound for studying the fate and transport of environmental contaminants.

Material Science: Functionalization of 2D Materials

In material science, 2-Hydrazinylbenzenesulfonamide could be used to modify the surface properties of two-dimensional materials . Such functionalization can enhance the performance of these materials in various applications, including optoelectronics, energy storage, and catalysis.

Analytical Chemistry: Method Development

2-Hydrazinylbenzenesulfonamide: may find applications in analytical chemistry, where its well-defined structure and properties can aid in the development of new analytical methods . It could serve as a standard compound for calibration and validation of analytical instruments.

Industrial Applications: Enzyme Immobilization

The compound’s potential for immobilizing enzymes could revolutionize industrial processes in the pharmaceutical, chemical, and food industries . Immobilized enzymes offer advantages such as improved stability, reusability, and ease of separation from the process stream.

Nano-Biocatalysts: Enhanced Catalytic Activity

When immobilized on nanomaterials, enzymes exhibit improved catalytic activity and specificity2-Hydrazinylbenzenesulfonamide could play a role in the development of nano-biocatalysts, which have broad applications across various industries, including biofuel production and bioremediation of pollutants .

Sensing Devices: High Surface Sensitivity

Due to its chemical structure, 2-Hydrazinylbenzenesulfonamide could be utilized in the development of sensing devices. Its high surface sensitivity and biocompatibility make it suitable for detecting a wide range of substances .

Mechanism of Action

Target of Action

2-Hydrazinylbenzenesulfonamide primarily targets carbonic anhydrases (CAs) . CAs are zinc-containing metalloenzymes that play a crucial role in various biological processes, including respiration and transport of CO2 and bicarbonate between metabolizing tissues and lungs, pH and CO2 homeostasis, electrolyte secretion in various tissues/organs, biosynthetic reactions, such as the gluconeogenesis, lipogenesis, and ureagenesis .

Mode of Action

The compound interacts with its targets, the carbonic anhydrases, by inhibiting their activity . Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton . By inhibiting these enzymes, 2-Hydrazinylbenzenesulfonamide disrupts this equilibrium, which can have various downstream effects depending on the specific physiological context.

Biochemical Pathways

The inhibition of carbonic anhydrases affects several biochemical pathways. For instance, it can disrupt the conversion of carbon dioxide and water into bicarbonate and protons, a reaction that is crucial in maintaining pH balance and facilitating CO2 transport in the body . This disruption can lead to a variety of downstream effects, including alterations in respiration and various metabolic processes.

Pharmacokinetics

Factors such as how well the compound is absorbed into the bloodstream, how it is distributed throughout the body, how it is metabolized, and how it is excreted would all play a role in determining the drug’s overall effect .

Result of Action

The molecular and cellular effects of 2-Hydrazinylbenzenesulfonamide’s action primarily stem from its inhibition of carbonic anhydrases. This can lead to a disruption in the balance of carbon dioxide and bicarbonate in the body, potentially affecting a variety of cellular processes. For instance, it could impact cellular respiration, a process that relies on the careful balance of these molecules .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Hydrazinylbenzenesulfonamide. Factors such as pH and the presence of other molecules can impact how well the compound can interact with its target, the carbonic anhydrases. Additionally, the compound’s stability could be affected by factors such as temperature and light .

Future Directions

The future directions for 2-Hydrazinylbenzenesulfonamide research could involve the development of new antibiotics, given the increasing incidence of bacterial resistance to a large number of antibacterial agents such as sulfonamide drugs . Additionally, the green electrochemical method for the synthesis of new sulfonamide and disulfonamide derivatives based on the oxidation of phenylhydrazine derivatives presents a promising direction for future research .

properties

IUPAC Name

2-hydrazinylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S/c7-9-5-3-1-2-4-6(5)12(8,10)11/h1-4,9H,7H2,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTEZEDIMFASQNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NN)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00458683
Record name 2-hydrazinylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazinylbenzenesulfonamide

CAS RN

90824-33-2
Record name 2-hydrazinylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydrazinylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2-Hydrazinylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
2-Hydrazinylbenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
2-Hydrazinylbenzenesulfonamide
Reactant of Route 5
2-Hydrazinylbenzenesulfonamide
Reactant of Route 6
2-Hydrazinylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.